3-(3-Methoxyphenyl)prop-2-ynoic acid

Catalog No.
S3345465
CAS No.
7621-89-8
M.F
C10H8O3
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Methoxyphenyl)prop-2-ynoic acid

CAS Number

7621-89-8

Product Name

3-(3-Methoxyphenyl)prop-2-ynoic acid

IUPAC Name

3-(3-methoxyphenyl)prop-2-ynoic acid

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C10H8O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,1H3,(H,11,12)

InChI Key

DUFBXNPPDCQFCD-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C#CC(=O)O

Canonical SMILES

COC1=CC=CC(=C1)C#CC(=O)O

3-(3-Methoxyphenyl)prop-2-ynoic acid is an organic compound with the molecular formula C10H8O3C_{10}H_{8}O_{3}. It features a methoxy group attached to a phenyl ring, which is further connected to a propynoic acid moiety. This compound is characterized by its unique structure, which influences its chemical reactivity and potential biological activities. The presence of the methoxy group at the meta position of the phenyl ring enhances its electron-donating properties, making it an interesting subject of study in organic chemistry and medicinal research .

, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the alkyne group into alkenes or alkanes.
  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
  • Addition: The alkyne group can participate in addition reactions with halogens, hydrogen, or other electrophiles .

Research indicates that 3-(3-Methoxyphenyl)prop-2-ynoic acid possesses potential biological activities, particularly in the areas of anti-inflammatory and anticancer properties. Studies have suggested that it may interact with specific molecular targets, inhibiting certain enzymes or receptors involved in disease processes. Ongoing research aims to elucidate its mechanism of action and therapeutic potential .

The synthesis of 3-(3-Methoxyphenyl)prop-2-ynoic acid typically involves several key steps:

  • Starting Material: The synthesis begins with 3-methoxybenzaldehyde.
  • Formation of Propargyl Alcohol: The aldehyde is subjected to propargylation using propargyl bromide in the presence of a base such as potassium carbonate.
  • Oxidation: The resulting propargyl alcohol is oxidized using agents like potassium permanganate or chromium trioxide to form the corresponding propargylic acid.
  • Purification: The final product is purified through recrystallization or column chromatography to achieve high purity .

3-(3-Methoxyphenyl)prop-2-ynoic acid has several applications across various fields:

  • Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.
  • Biology: Investigated for its potential therapeutic effects, particularly in treating inflammatory diseases and cancer.
  • Medicine: Explored as a candidate for drug development due to its unique structural features.
  • Industry: Utilized in developing new materials and chemical processes .

The interactions of 3-(3-Methoxyphenyl)prop-2-ynoic acid with biological targets are under active investigation. Preliminary studies suggest that it may exhibit inhibitory effects on specific enzymes involved in inflammatory pathways and cancer progression. Understanding these interactions is crucial for developing therapeutic applications and optimizing its efficacy .

Several compounds share structural similarities with 3-(3-Methoxyphenyl)prop-2-ynoic acid, including:

  • 3-(4-Methoxyphenyl)prop-2-ynoic acid
  • 3-(3-Hydroxyphenyl)prop-2-ynoic acid
  • 3-(3-Methylphenyl)prop-2-ynoic acid

Comparison

The uniqueness of 3-(3-Methoxyphenyl)prop-2-ynoic acid lies in the positioning of the methoxy group at the meta position on the phenyl ring. This specific arrangement influences its reactivity and biological activity compared to similar compounds with different substituents. For instance, compounds with para-substituted methoxy groups may exhibit different electronic properties and biological interactions. The structural features of 3-(3-Methoxyphenyl)prop-2-ynoic acid contribute to its distinct behavior in

XLogP3

2.4

Other CAS

7621-89-8

Wikipedia

3-(3-Methoxyphenyl)prop-2-ynoic acid

Dates

Modify: 2023-08-19

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